1-(2-Chlorbenzyl)-3-methylpiperidin-4-ol

Übersicht

Beschreibung

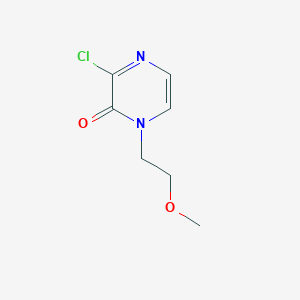

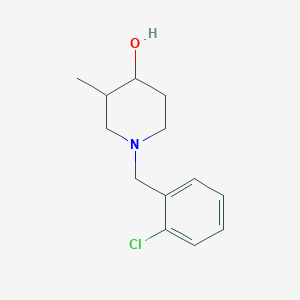

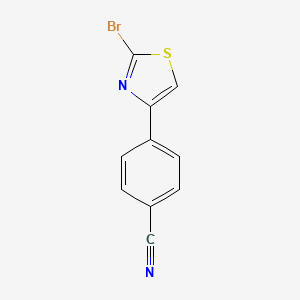

1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorobenzyl group attached to the piperidine ring, along with a hydroxyl group at the fourth position and a methyl group at the third position

Wissenschaftliche Forschungsanwendungen

Kristallographie und Materialwissenschaften

Die Verbindung wurde in kristallographischen Studien verwendet . Die Kristallstruktur einer ähnlichen Verbindung, 1-(2-Chlorbenzyl)-3-(3-Chlorphenyl)harnstoff, wurde analysiert . Dies könnte potenziell zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften führen.

Arzneimittelforschung und -synthese

Die Harnstoff-Funktionalität in ähnlichen Verbindungen dient als zentrales Merkmal, das effektive Interaktionen mit Biomolekülen ermöglicht . Dies könnte die Entwicklung und Synthese neuer Arzneimittelkandidaten ermöglichen.

Antimikrobielle Forschung

Die Störung der extrazytoplasmatischen Proteinfaltung hat sich als Kompromiss für verschiedene Klassen von Resistenzdeterminanten erwiesen . Eine Verbindung wie 1-(2-Chlorbenzyl)-3-methylpiperidin-4-ol könnte potenziell verwendet werden, um diesen Prozess weiter zu untersuchen.

Darm-Mikrobiota-Forschung

Die Darm-Mikrobiota wird zunehmend als wichtiges Element für die systemische Gesundheit erkannt . Verbindungen wie this compound könnten potenziell verwendet werden, um die Funktion und potenziellen Mechanismen der Darm-Mikrobiota in verschiedenen Krankheitsmodellen zu untersuchen.

Chromatographie und Massenspektrometrie

Obwohl nicht direkt erwähnt, wurden ähnliche Verbindungen in chromatographischen oder massenspektrometrischen Anwendungen verwendet . This compound könnte potenziell in ähnlichen Anwendungen eingesetzt werden.

Forschung zur Antibiotikaresistenz

Die Beeinträchtigung der DsbA-vermittelten Disulfidbrückenbildung hat sich als geeignet erwiesen, um diverse β-Lactamase zu deaktivieren und mobile Kolistin-Resistenzenzyme zu destabilisieren . Eine Verbindung wie this compound könnte potenziell verwendet werden, um diesen Prozess weiter zu untersuchen.

Vorbereitungsmethoden

The synthesis of 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the piperidine derivative.

Hydroxylation: The hydroxyl group is introduced at the fourth position through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Methylation: The methyl group is added at the third position using methylating agents like methyl iodide under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Analyse Chemischer Reaktionen

1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to convert the chlorobenzyl group to a benzyl group using reducing agents like lithium aluminum hydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents used in these reactions include hydrogen peroxide

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-10-8-15(7-6-13(10)16)9-11-4-2-3-5-12(11)14/h2-5,10,13,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSCTZREIMLCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1475194.png)

![({1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1475198.png)